N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 5-chloro-2-methoxyphenyl group and a tosyl (p-toluenesulfonyl) substituent. This article compares its structural, pharmacological, and synthetic aspects with analogous compounds reported in the literature.
Properties
IUPAC Name |
N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O5S/c1-16-4-7-18(8-5-16)33(30,31)27(22(29)26-12-10-25(2)11-13-26)15-21(28)24-19-14-17(23)6-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMNVYNTXWDZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C19H24ClN3O3S
- Molecular Weight : 409.92 g/mol
- CAS Number : 894576-60-4
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways and neurological functions.
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various piperazine derivatives, including our compound. The results showed significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer cell lines (MCF-7) .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its effects on depressive behavior using the forced swim test (FST) in mice. Results indicated that administration led to a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties .
Study 3: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound, revealing that it effectively reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its activity against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies:
-
In Vitro Antitumor Activity:
- The compound underwent testing against a panel of human tumor cell lines, revealing a mean growth inhibition (GI) value of approximately 15.72 μM, indicating promising antimitotic activity .
- A study reported that derivatives similar to this compound exhibited cytotoxicity against colon, breast, and cervical cancer cell lines, suggesting a broad spectrum of anticancer efficacy .
- Mechanism of Action:
Anti-inflammatory Properties
In addition to its anticancer applications, the compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide. Variations in substituents on the piperazine ring and the aromatic moieties have been explored to enhance biological activity while minimizing toxicity.
Drug-Like Properties
The drug-like properties of this compound have been assessed using various computational models, including SwissADME analysis. Parameters such as solubility, permeability, and metabolic stability are crucial for determining its viability as a therapeutic agent .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Piperazine Modifications
The target compound contains a 4-methyl-N-tosylpiperazine moiety, distinguishing it from analogs with alternative substitutions:
- N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): Features a 4-phenylpiperazine core and a 3-fluorophenyl ethylamino side chain. The phenyl group may enhance lipophilicity compared to the methyl group in the target compound .
- N-(5-chloro-2-methoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide (): Substitutes the tosyl group with a 5-chlorothiophen-2-ylmethyl group, introducing sulfur-based aromaticity, which could influence electronic properties and binding interactions .
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Utilizes a simpler 4-ethylpiperazine core, lacking the tosyl group, which may reduce steric hindrance and metabolic stability .
Carboxamide Linker and Aryl Substituents
The 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl chain in the target compound contrasts with:
- Hydrazinecarboxamide derivatives (): These compounds replace the ethylamino-oxoethyl linker with hydrazinecarboxamide, enabling bidirectional hydrogen bonding but reducing conformational flexibility .
- BMS-354825 (Dasatinib) (): Contains a thiazole-carboxamide core with a 2-chloro-6-methylphenyl group.
Table 1: Structural Comparison
Pharmacological Comparison
Serotonin Receptor Antagonism
- p-MPPI and p-MPPF (): These 4-(2'-methoxyphenyl)piperazine derivatives act as 5-HT₁A receptor antagonists with ID₅₀ values of 3–5 mg/kg in vivo. Their methoxyphenyl and halogenated benzamido groups are critical for receptor affinity, suggesting that the target compound’s 5-chloro-2-methoxyphenyl group may confer similar activity .
- Compound : The 3-fluorophenyl group could enhance blood-brain barrier penetration compared to the target’s chloromethoxy group, but the lack of a tosyl substituent may reduce metabolic stability .
Enzyme Inhibition and Binding
- Hydrazinecarboxamides (): These act as enzyme inhibitors via hydrogen bonding and π-π interactions.
- Dasatinib (): Targets tyrosine kinases, highlighting the role of carboxamide-thiazole motifs in kinase binding. The target compound’s piperazine-tosyl architecture may favor G-protein-coupled receptor (GPCR) interactions over kinase inhibition .
Key Reactions
- Target Compound: Likely synthesized via amide coupling between a tosyl-piperazine-carboxylic acid and a 5-chloro-2-methoxyphenylaminoethyl intermediate, analogous to methods in (NaH-mediated couplings) .
- Compound : Utilizes nucleophilic substitution on piperazine with a chlorothiophenylmethyl group, a strategy adaptable to introduce the tosyl group in the target compound .
- Hydrazinecarboxamides (): Prepared via condensation of semicarbazides with ketones, a route less applicable to the target compound’s ethylamino-oxoethyl linker .
Challenges
- The tosyl group in the target compound may require protection-deprotection steps during synthesis to avoid sulfonamide side reactions.
- Steric hindrance from the 4-methyl and tosyl groups could slow coupling reactions, necessitating optimized conditions (e.g., DCC/DMAP) .
Preparation Methods
Preparation of 4-Methylpiperazine-1-Carboxamide
The synthesis begins with the formation of the piperazine carboxamide backbone. In a representative protocol:
- Alkylation of Piperazine : 4-Methylpiperazine is treated with ethyl chlorooxalate in dichloromethane at 0–5°C to yield ethyl 4-methylpiperazine-1-carboxylate.
- Hydrolysis to Carboxylic Acid : The ester is hydrolyzed using NaOH (2M) in ethanol/water (3:1) at reflux, followed by acidification to isolate 4-methylpiperazine-1-carboxylic acid.
- Conversion to Acid Chloride : Oxalyl chloride (2 eq) in anhydrous DMF catalyzes the formation of the acid chloride under nitrogen.
Table 1: Reaction Conditions for Piperazine Carboxamide Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl chlorooxalate | DCM | 0–5°C | 85% |
| 2 | NaOH, HCl | Ethanol/water | Reflux | 78% |
| 3 | Oxalyl chloride | DCM | RT | 92% |
Tosylation of the Piperazine Nitrogen
Tosylation is achieved using p-toluenesulfonyl chloride (1.2 eq) in pyridine at 0°C, followed by gradual warming to room temperature. The reaction is quenched with ice-water, and the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Coupling with 5-Chloro-2-Methoxyphenylamine
Formation of the Oxoethyl Bridge
The oxoethyl linker is introduced via a nucleophilic acyl substitution reaction:
- Activation of Carboxylic Acid : The acid chloride intermediate reacts with 2-aminoacetophenone in THF under nitrogen, yielding 2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetophenone.
- Reductive Amination : The ketone group is converted to an amine using ammonium acetate and sodium cyanoborohydride in methanol, forming 2-(4-methyl-N-tosylpiperazine-1-carboxamido)ethylamine.
Table 2: Optimization of Reductive Amination
| Reducing Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| NaBH4 | MeOH | 12 | 45% |
| NaCNBH3 | MeOH | 6 | 68% |
| BH3·THF | THF | 8 | 52% |
Final Coupling with 5-Chloro-2-Methoxyphenyl Isocyanate
The ethylamine intermediate is reacted with 5-chloro-2-methoxyphenyl isocyanate (1.1 eq) in DMF at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (4:1).
Alternative One-Pot Synthesis
A streamlined approach combines tosylation and coupling in a single reactor:
- Simultaneous Tosylation and Amination : 4-Methylpiperazine-1-carboxylic acid, p-toluenesulfonyl chloride, and 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetic acid are heated in acetonitrile with DCC (1.5 eq) and DMAP (0.1 eq) at 60°C.
- Workup : The mixture is filtered, concentrated, and purified via flash chromatography (CH2Cl2/MeOH, 9:1).
Table 3: Comparative Yields of One-Pot vs. Stepwise Synthesis
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Stepwise | 62% | 98.5% |
| One-Pot | 54% | 95.2% |
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and how can reaction conditions be optimized to improve yield?
- The synthesis typically involves multi-step reactions starting with piperazine derivatives and substituted phenyl precursors. Key steps include:
- Amide coupling : Reacting 5-chloro-2-methoxyaniline with a chloroacetyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
- Tosylation : Introducing the tosyl group via reaction with p-toluenesulfonyl chloride in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
- Optimization strategies :
- Control reaction temperature to minimize byproducts (e.g., <10°C for exothermic steps).
- Use catalysts like DMAP (dimethylaminopyridine) for efficient tosylation .
- Confirm purity at each step via TLC and NMR spectroscopy .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- 2D NMR (COSY, HSQC) resolves connectivity between the piperazine core and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C22H25ClN4O5S: 517.12) .
- X-ray crystallography : Determines absolute stereochemistry and intermolecular interactions in the solid state .
Q. How can researchers screen this compound for preliminary pharmacological activity?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., JAK2, EGFR) .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT2A serotonin receptors) to measure IC50 values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .
- Data validation : Triplicate experiments with positive controls (e.g., imatinib for kinase assays) to ensure reproducibility .
Advanced Research Questions
Q. What hypotheses exist regarding the mechanism of action of this compound, and how can they be tested experimentally?
- Hypotheses :
- The tosyl-piperazine moiety may act as a kinase ATP-binding pocket inhibitor, similar to dasatinib derivatives .
- The 5-chloro-2-methoxyphenyl group could enhance membrane permeability via lipophilic interactions .
- Testing methods :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 2HYM for 5-HT2A) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptor proteins .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Potential causes :
- Poor bioavailability due to metabolic instability (e.g., hydrolysis of the carboxamide group) .
- Off-target effects in complex biological systems .
- Resolution strategies :
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites via LC-MS/MS .
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .
- Orthogonal assays : Compare results from cell-free (e.g., SPR) and cell-based (e.g., reporter gene) assays .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at active sites (e.g., charge transfer in kinase inhibition) .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), blood-brain barrier penetration, and CYP450 interactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key modifications :
- Replace the tosyl group with sulfonamide variants (e.g., mesyl, besyl) to modulate solubility .
- Introduce halogen substitutions (e.g., fluorine at the phenyl ring) to enhance binding affinity .
- Assessment :
- Synthesize analogs and compare IC50 values in kinase/receptor assays .
- Correlate LogD values (octanol/water distribution) with cellular uptake .
Q. What methodologies are recommended to evaluate the compound’s metabolic stability?
- In vitro systems :
- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS at 0, 15, 30, 60 min .
- CYP450 inhibition assays : Use fluorogenic substrates to identify enzyme-specific interactions .
- In silico tools :
- MetaSite predicts metabolic hotspots (e.g., oxidation of the piperazine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
